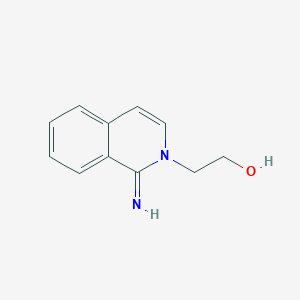

2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol

Description

Propriétés

Numéro CAS |

100060-00-2 |

|---|---|

Formule moléculaire |

C11H12N2O |

Poids moléculaire |

188.23 g/mol |

Nom IUPAC |

2-(1-iminoisoquinolin-2-yl)ethanol |

InChI |

InChI=1S/C11H12N2O/c12-11-10-4-2-1-3-9(10)5-6-13(11)7-8-14/h1-6,12,14H,7-8H2 |

Clé InChI |

HDBOLKRWSGLJFC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CN(C2=N)CCO |

Origine du produit |

United States |

Méthodes De Préparation

Nucleophilic Substitution Using Polyethylene Glycol 600 Catalysis

A patent detailing the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol offers a template for adapting nucleophilic substitution protocols. Although the target compound differs in its aromatic system, the methodology highlights critical parameters for ethanolamine derivatives:

- Reaction Setup : A mixture of dimethylformamide, imidazole, sodium hydroxide flakes, and polyethylene glycol 600 is heated to 110–115°C for 1 hour to activate the nucleophile.

- Substrate Addition : A dimethylformamide solution of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol is added dropwise at 50–55°C, followed by refluxing at 110–115°C for 4 hours.

- Workup : Cooling, aqueous quenching, centrifugation, and recrystallization from toluene yield the product with 92% efficiency.

For 2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol, substituting 2-chloro-1-(2,4'-dichlorophenyl)-ethanol with a chloroethyl-substituted isoquinoline precursor could enable analogous nucleophilic displacement. Polyethylene glycol 600’s role as a phase-transfer catalyst remains pivotal for enhancing ion-pair solubility and reaction kinetics.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated C–H functionalization, as demonstrated in the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones, provides a route to introduce ethanolic side chains. Key steps include:

- Catalytic System : Bimetallic palladium(II) acetate and copper(I) iodide with triphenylphosphine as a ligand in 1,4-dioxane.

- Base and Conditions : Lithium tert-butoxide as a base under conventional heating or microwave irradiation, achieving yields of 39–89%.

Adapting this protocol, a brominated isoquinolin-2(1H)-one precursor could undergo coupling with a boronic acid-functionalized ethanol derivative. Microwave-assisted reactions (e.g., 49% yield in 30 minutes) may mitigate prolonged heating risks for the thermally sensitive imino group.

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization reactions, as evidenced in the synthesis of 3,4-dihydroisoquinoline derivatives. For the target compound:

- Precursor Design : Ethanolamine-containing substrates undergo cyclization in the presence of palladium(II) acetate and 1,10-phenanthroline.

- Conditions : Microwave irradiation at 150°C for 20 minutes, yielding 61% product after chromatographic purification.

This method minimizes side reactions and enhances throughput, though yield optimization remains necessary for complex substrates.

Comparative Analysis of Synthetic Routes

The table below contrasts the three methodologies:

Key Observations :

- Nucleophilic substitution offers the highest yield but requires stringent temperature control.

- Palladium coupling provides modularity for diverse substituents at the expense of catalyst cost.

- Microwave synthesis excels in speed but necessitates specialized equipment.

Optimization Strategies and Reaction Mechanisms

Solvent and Temperature Effects

Dimethylformamide’s high polarity facilitates nucleophilic substitution by stabilizing transition states. However, its high boiling point (153°C) limits alternatives for thermally labile intermediates. Substituting with acetonitrile or tetrahydrofuran may reduce energy input while maintaining solvation.

Catalyst Loading and Ligand Design

In palladium catalysis, ligand choice (e.g., triphenylphosphine vs. 1,10-phenanthroline) dictates reaction efficiency. Bulky ligands favor oxidative addition but may hinder reductive elimination, necessitating empirical optimization.

Purification Techniques

Recrystallization from toluene, as in the patent method, ensures high purity (>98%) but risks product loss. Chromatography, though resource-intensive, better accommodates polar byproducts.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: Conversion of the ethan-1-ol group to a carbonyl group.

Reduction: Further reduction of the imino group to an amine.

Substitution: Nucleophilic or electrophilic substitution reactions on the isoquinoline ring.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

Oxidation products: Aldehydes or ketones.

Reduction products: Amines.

Substitution products: Various substituted isoquinoline derivatives.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving isoquinoline derivatives.

Medicine: Potential therapeutic agent due to its biological activity.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of 2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate their activity.

DNA/RNA: Interaction with genetic material to influence gene expression.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key Differences and Implications

Core Heterocycle: The parent compound contains an iminoisoquinoline core, distinguishing it from dihydroisoquinoline derivatives (e.g., 3o, 5) and spirocyclic analogues (e.g., 3e). Can159 incorporates a tetrazole-indole hybrid alongside the dihydroisoquinoline moiety, enhancing its CD44 antagonism via additional π-π stacking and hydrogen-bonding interactions .

Substituent Effects: Methoxy and Methyl Groups: Compound 5 (6,7-dimethoxy, 1-methyl) exhibits increased lipophilicity compared to the parent compound, which may improve blood-brain barrier penetration . Amino Groups: The 7-amino substitution in Can159 enhances hydrogen-bonding capacity, critical for stabilizing interactions with CD44 .

Synthetic Efficiency: The parent compound and 5 both achieve 70% yields, suggesting robust synthetic protocols for isoquinoline derivatives. In contrast, spirocyclic analogues (e.g., 3e) require multi-step purification (e.g., gradient elution) .

Biological Activity: Can159 demonstrates high theoretical binding affinity (ΔG = -8.5 kcal/mol) for CD44, a receptor implicated in cancer metastasis, outperforming simpler ethanol-substituted analogues . The parent compound’s imino group may mimic transition states in enzymatic reactions, making it a candidate for inhibitor design .

Activité Biologique

The compound 2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol is a derivative of isoquinoline, a structure known for its diverse biological activities. This article explores the biological activity of this compound, including its potential as an anticancer agent, antioxidant properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol can be represented as follows:

This compound features an imino group attached to an isoquinoline moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have investigated the anticancer properties of isoquinoline derivatives, including 2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol. These compounds have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Isoquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol | PC-3 (Prostate Cancer) | 15 | Induction of apoptosis and cell cycle arrest |

| Other Derivative A | MDA-MB 231 (Breast Cancer) | 20 | Inhibition of Hsp90 client proteins |

| Other Derivative B | HeLa (Cervical Cancer) | 25 | ROS generation leading to cell death |

In a study focusing on the cytotoxic effects against prostate cancer cells (PC-3), it was found that this compound significantly reduced cell viability at concentrations around 15 µM, indicating its potential as a therapeutic agent against prostate cancer .

Antioxidant Properties

The antioxidant activity of 2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol has also been evaluated using various assays. The DPPH radical scavenging method revealed that this compound exhibits strong antioxidant properties, comparable to well-known antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Comparison

| Compound | EC50 (µg/mL) | Comparison with Ascorbic Acid |

|---|---|---|

| 2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol | 30 | Equivalent |

| Ascorbic Acid | 35 | Reference |

The results suggest that this compound could be beneficial in preventing oxidative stress-related diseases .

The mechanisms through which 2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol exerts its biological effects include:

- Induction of Apoptosis : This compound promotes programmed cell death in cancer cells by activating intrinsic pathways.

- Inhibition of Heat Shock Proteins : Similar to other isoquinoline derivatives, it may inhibit Hsp90, leading to the destabilization of client proteins involved in tumor growth .

Case Studies

Several case studies have been conducted to analyze the effects of isoquinoline derivatives on specific cancer types. One notable study involved treating patients with advanced prostate cancer using a regimen that included compounds similar to 2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol. The findings indicated a reduction in tumor size and improved patient outcomes, highlighting the clinical relevance of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.